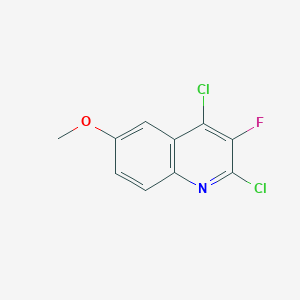

2,4-Dichloro-3-fluoro-6-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-3-fluoro-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FNO/c1-15-5-2-3-7-6(4-5)8(11)9(13)10(12)14-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQDRLXPINAUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=C2Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 3 Fluoro 6 Methoxyquinoline

Established Synthetic Pathways to 2,4-Dichloro-3-fluoro-6-methoxyquinoline

The primary and most efficient method for synthesizing this compound involves a facile two-step process starting from readily available materials. researchgate.netacs.org This pathway is noted for its directness and adaptability for larger-scale production. acs.orgresearchgate.net

Facile Two-Step Synthesis from Substituted Anilines and Malonic Acid Derivativesresearchgate.netacs.orgacs.orgresearchgate.net

A robust and straightforward two-step synthesis has been developed, which begins with the condensation of a substituted aniline (B41778) with a malonic acid derivative, followed by a cyclization and chlorination sequence. researchgate.netacs.org This approach avoids more hazardous or less scalable methods like the Balz–Schiemann reaction or electrophilic fluorination using reagents like Selectfluor, which were considered in initial route scouting but deemed unsuitable for large-scale production due to safety concerns and high step counts. acs.org

The cornerstone of this synthetic route is the reaction between p-anisidine (B42471) and 2-fluoromalonic acid. researchgate.netacs.orgacs.org This condensation is carried out in the presence of phosphorus oxychloride (POCl₃), which serves as both a dehydrating and chlorinating agent. researchgate.netresearchgate.netnih.gov The reactants are typically heated at reflux to drive the reaction to completion, yielding the target compound, this compound. researchgate.netacs.org This one-pot reaction efficiently constructs the quinoline (B57606) core with the desired chlorine and fluorine substituents in a single, effective step.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Role |

| p-Anisidine | Aniline derivative providing the benzene (B151609) ring and nitrogen atom for the quinoline core. |

| 2-Fluoromalonic Acid | Provides the C2, C3 (with fluorine), and C4 atoms of the quinoline ring. researchgate.netresearchgate.net |

| Phosphorus Oxychloride | Acts as a condensing agent, chlorinating agent, and solvent. researchgate.netnih.gov |

The reaction between p-anisidine and 2-fluoromalonic acid in phosphorus oxychloride exemplifies an efficient tandem process. researchgate.netresearchgate.net The initial condensation is immediately followed by a chlorination and cyclization cascade. The phosphorus oxychloride facilitates the dehydration necessary for the initial amide bond formation and subsequent ring closure. Concurrently, it chlorinates the hydroxyl groups of the intermediate quinolinedione, leading directly to the formation of the stable this compound scaffold. This single-step tandem process is highly effective for preparing chlorinated fluoro-quinoline derivatives. researchgate.net

Process Development and Scalability of this compound Productionacs.orgresearchgate.net

Significant effort has been directed towards the process development and scalability of this synthetic route. The use of inexpensive and commercially available starting materials, namely p-anisidine and 2-fluoromalonic acid, makes this process economically viable for large-scale synthesis. acs.org Research has focused on optimizing reaction conditions to ensure safety and efficiency for multi-kilogram production. acs.orgresearchgate.net This scalable approach is crucial for supplying the intermediate for further chemical synthesis and drug discovery programs.

Precursor Compounds and Catalytic Systems in the Synthesis of this compound

The selection of appropriate precursors and reagents is fundamental to the success of the synthesis. The unique properties of 2-fluoromalonic acid and the multifaceted role of phosphorus oxychloride are central to the efficiency of the established pathway.

Utilization of 2-Fluoromalonic Acid as a Versatile Building Block for Fluorinated Heterocyclesresearchgate.netresearchgate.netacsgcipr.org

2-Fluoromalonic acid is a highly valuable and versatile building block in the synthesis of selectively fluorinated heterocyclic compounds. researchgate.netresearchgate.netacsgcipr.org Its structure allows for the direct incorporation of a fluorine atom at a specific position in the target molecule. In the context of quinoline synthesis, it provides the three-carbon unit necessary to form the pyridine (B92270) ring fused to the aniline derivative. The presence of the fluorine atom on the central carbon of the malonic acid dictates its position at the 3-position of the final quinoline ring, a feature that is often desired in medicinal chemistry for modulating the electronic and biological properties of the molecule. researchgate.netresearchgate.net The utility of 2-fluoromalonate esters extends to various other heterocycle formation reactions, highlighting their importance in synthetic organic chemistry. acsgcipr.org

Role of Phosphorus Oxychloride in Quinoline Annulation

Phosphorus oxychloride (POCl₃) is a pivotal reagent in the synthesis of this compound, performing multiple functions in a one-pot reaction. researchgate.netnih.gov Its primary role is to facilitate a tandem chlorination-cyclization process. researchgate.net The synthesis involves the condensation of an aromatic primary amine, specifically p-anisidine, with 2-fluoromalonic acid. researchgate.netacs.org

In this reaction, phosphorus oxychloride acts as both a solvent and a powerful dehydrating agent, driving the cyclization to form the quinoline ring system. researchgate.net It is known that the condensation of an aromatic amine with malonic acid in the presence of POCl₃ initially forms a 4-hydroxy-2-quinolone intermediate. rsc.org Subsequently, the excess phosphorus oxychloride acts as a chlorinating agent, converting the hydroxyl groups of the intermediate into chlorides to yield the final 2,4-dichloroquinoline (B42001) structure. rsc.orgresearchgate.net This efficient, multi-step process occurring in a single reaction vessel highlights the versatility of POCl₃ in the synthesis of complex heterocyclic compounds.

Reaction Conditions and Optimization Strategies for this compound Synthesis

The successful synthesis of this compound from p-anisidine and 2-fluoromalonic acid hinges on carefully controlled reaction conditions and subsequent purification. researchgate.netacs.org

Reflux Conditions and Solvent Systems

The reaction is typically conducted using phosphorus oxychloride as both the primary reagent and the solvent system. researchgate.net The process involves heating the mixture of reactants in POCl₃ to reflux, with specific literature citing a temperature of 110°C. researchgate.net To ensure the reaction proceeds to completion, the mixture is maintained at reflux overnight. researchgate.net This extended heating period is crucial for driving the tandem chlorination and cyclization steps. researchgate.net

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Materials | p-Anisidine, 2-Fluoromalonic acid | researchgate.netacs.org |

| Reagent/Solvent | Phosphorus oxychloride (POCl₃) | researchgate.net |

| Temperature | Reflux (110°C) | researchgate.net |

| Duration | Overnight | researchgate.net |

Purification Techniques for Isolation of this compound

Following the completion of the reaction, a specific workup and purification protocol is necessary to isolate the target compound in a pure form. The initial step involves an aqueous workup to quench the reactive phosphorus oxychloride and precipitate the crude product. researchgate.net

The primary method for purification is recrystallization. researchgate.net Research has demonstrated that using a solvent system composed of a 2:1 mixture of ethanol (B145695) and water is effective for affording pure this compound. researchgate.net This technique effectively removes unreacted starting materials and by-products from the crude solid.

Table 2: Purification Protocol for this compound

| Step | Technique | Details | Source(s) |

|---|---|---|---|

| 1 | Aqueous Workup | Quenching of the reaction mixture. | researchgate.net |

| 2 | Recrystallization | Isolation and purification of the solid product. | researchgate.net |

| 3 | Recrystallization Solvent | 2:1 Ethanol/Water mixture. | researchgate.net |

Chemical Transformations and Derivative Synthesis Involving 2,4 Dichloro 3 Fluoro 6 Methoxyquinoline

Conversion to 3-Fluoro-6-methoxyquinoline (B1245202) via Hydrogenolysis

The transformation of 2,4-Dichloro-3-fluoro-6-methoxyquinoline into 3-Fluoro-6-methoxyquinoline is a critical process, achieved through the selective removal of chlorine atoms via hydrogenolysis. acs.orgresearchgate.net This reductive dehalogenation specifically targets the carbon-chlorine bonds, leaving the fluoro and methoxy (B1213986) groups intact, which demonstrates the chemoselectivity of the reaction. A facile two-step synthesis involves first producing this compound, which is then subjected to hydrogenolysis to yield the final product, 3-fluoro-6-methoxyquinoline. acs.orgresearchgate.net

Catalytic Hydrogenation Approaches (e.g., Palladium on Carbon)

Catalytic hydrogenation is the standard method for achieving the hydrogenolysis of halogenated quinolines. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for this type of transformation. mdpi.com The process involves the reaction of the chlorinated substrate with hydrogen gas in the presence of the Pd/C catalyst. The palladium metal surface facilitates the cleavage of the C-Cl bonds and the subsequent addition of hydrogen atoms. The carbon support provides a high surface area for the palladium particles, enhancing catalytic activity. mdpi.com While specific studies on this compound detail the use of hydrogenolysis, the general literature on quinoline (B57606) chemistry supports Pd/C as a primary choice for such dehalogenation reactions. acs.orgnih.gov

Optimization of Hydrogenolysis Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the hydrogenolysis reaction depend significantly on the reaction conditions and the specific characteristics of the catalyst. Key parameters for optimization include the choice of solvent, reaction temperature, hydrogen pressure, and catalyst loading.

Catalyst Characteristics: The effectiveness of a Pd/C catalyst is influenced by several factors:

Palladium Particle Size: Smaller, well-dispersed palladium nanoparticles generally exhibit higher catalytic activity due to a larger active surface area. nih.gov

Palladium Oxidation State: The presence of both Pd(0) and PdO can influence the catalyst's efficiency. nih.gov

Support Material: The properties of the carbon support, such as porosity and surface area, play a crucial role in the dispersion and stability of the palladium particles. researchgate.net

Reaction Conditions: Optimizing the reaction environment is crucial for achieving high yields and minimizing side reactions.

| Parameter | Condition | Rationale |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Standard, effective catalyst for dehalogenation. mdpi.com |

| Solvent | Alcohols (e.g., Methanol, Ethanol), THF | Good solubility for substrate and inert under reaction conditions. |

| Base | Triethylamine (TEA), Sodium Acetate | Acts as a scavenger for the HCl generated during the reaction. |

| Hydrogen Pressure | 1-10 bar | Sufficient for reaction to proceed; higher pressures can increase reaction rate. nih.gov |

| Temperature | Room Temperature to 50°C | Mild conditions are often sufficient and prevent undesired side reactions. nih.gov |

This table presents typical conditions for catalytic hydrogenolysis and may require specific optimization for this compound.

Synthesis of Other Halogenated Fluoroquinoline Derivatives

This compound serves as a precursor for the synthesis of other valuable halogenated fluoroquinolines. A practical and scalable multi-step route allows for the preparation of 4-bromo and 4-iodo analogues. researchgate.netresearchgate.net

Preparation of 4-Bromo-3-fluoro-6-methoxyquinoline (B8469070)

The synthesis of 4-Bromo-3-fluoro-6-methoxyquinoline from the dichloro precursor is achieved through a sequence that leverages the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic substitution than the one at C2. However, a direct halogen exchange is not the preferred route. Instead, a multi-step process is employed which involves initial hydrogenolysis followed by other transformations to introduce the bromine at the desired position. researchgate.net An alternative approach involves a halogen exchange reaction on a related precursor. researchgate.netresearchgate.net

Preparation of 3-Fluoro-4-iodo-6-methoxyquinoline

Similarly, 3-Fluoro-4-iodo-6-methoxyquinoline can be synthesized via a scalable route starting from this compound. researchgate.netresearchgate.net This synthesis also relies on the regioselective functionalization of the quinoline core, where the halogen at the C4 position is ultimately replaced by iodine. This is often accomplished by converting the chloro- or bromo- intermediate into the iodo derivative, for instance, through a Finkelstein reaction where a chloro or bromo group is exchanged for iodine using a source like sodium iodide. atlantis-press.com

Regioselective Functionalization Strategies at the Quinoline Core

The synthesis of various derivatives from this compound highlights the importance of regioselective functionalization. The quinoline ring system has distinct electronic properties at each position, which dictates its reactivity.

Key Principles of Regioselectivity:

C4 Position Reactivity: In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinolines, the C4 position is generally more reactive than the C2 position. mdpi.com This is attributed to better stabilization of the Meisenheimer complex intermediate formed upon nucleophilic attack at C4. This principle is mirrored in related heterocyclic systems like quinazolines. nih.govmdpi.com

Directed Functionalization: The existing substituents (fluoro and methoxy groups) also influence the reactivity and regioselectivity of further transformations, although the dominant effect in nucleophilic substitution is the position relative to the ring nitrogen.

Development of Polysubstituted Fluoroquinoline Systems from this compound

This compound serves as a pivotal precursor in the synthesis of various polysubstituted 3-fluoroquinoline (B1210502) systems. The differential reactivity of the chloro substituents at the C2 and C4 positions allows for selective functionalization, paving the way for the introduction of a wide range of substituents.

The synthesis of the parent compound, this compound, is achieved through a facile one-pot reaction. p-Anisidine (B42471) is heated at reflux with 2-fluoromalonic acid in the presence of phosphorus oxychloride, leading to the formation of the target molecule. This straightforward approach provides a reliable source of the starting material for further elaboration. researchgate.net

Subsequent transformations of this compound can be strategically employed to access a variety of derivatives. For instance, hydrogenolysis can be utilized to selectively remove the chloro substituents, yielding 3-fluoro-6-methoxyquinoline. researchgate.net This reaction underscores the lability of the C-Cl bonds under reductive conditions and provides a route to quinolines with a preserved fluoro and methoxy substitution pattern.

Generation of Related Fluoroheterocyclic Scaffolds (e.g., Fluoropyridopyrimidinone Systems)

Beyond the synthesis of substituted quinolines, this compound is instrumental in the construction of more complex, fused fluoroheterocyclic scaffolds. Notably, it serves as a key building block for the synthesis of novel fluoropyridopyrimidinone systems. researchgate.net

The generation of these fused systems leverages the reactivity of the dichloro-fluoroquinoline core. In the presence of phosphoryl chloride, a tandem chlorination-cyclization process can be initiated, leading to the formation of these intricate heterocyclic structures. researchgate.net This efficient one-step method highlights the synthetic potential of 2-fluoromalonic acid and its derivatives in constructing diverse and selectively fluorinated heterocycles. researchgate.net The resulting fluoropyridopyrimidinone core is a key feature in some kinase inhibitors, demonstrating the relevance of these synthetic pathways in medicinal chemistry.

Advanced Derivatization for Tailored Chemical Entities

The chemical versatility of this compound extends to a range of advanced derivatization strategies, enabling the synthesis of precisely tailored chemical entities with desired physicochemical and biological properties. These derivatizations primarily focus on strategic modifications at the quinoline nucleus and the application of modern synthetic methodologies such as functional group interconversions and cross-coupling reactions.

Strategic Modifications at the Quinoline Nucleus

Strategic modifications of the this compound nucleus are centered around the selective replacement of the chloro substituents. The C4-chloro group is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This differential reactivity allows for a stepwise and controlled introduction of various functionalities.

For instance, reaction with amines, alcohols, and thiols can lead to the selective substitution at the C4 position, affording a diverse library of 4-substituted-2-chloro-3-fluoro-6-methoxyquinolines. This regioselectivity is a common feature in the chemistry of 2,4-dichloroquinazolines and related heterocyclic systems. The introduction of different substituents at the C4 position can significantly influence the biological activity of the resulting compounds.

Subsequent modification at the C2 position can be achieved under more forcing conditions or by employing alternative synthetic strategies. This stepwise functionalization provides a powerful tool for the synthesis of polysubstituted quinolines with a high degree of structural diversity.

Functional Group Interconversions and Cross-Coupling Reactions

Functional group interconversions and cross-coupling reactions are powerful tools for the advanced derivatization of this compound. The chloro substituents serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at the C2 and C4 positions of the quinoline core. The regioselectivity of these cross-coupling reactions can often be controlled by carefully selecting the reaction conditions, including the palladium catalyst, ligand, and base. For example, in many 2,4-dichloro-substituted aza-aromatic systems, palladium-catalyzed cross-coupling reactions often show a preference for the C4 position.

The following table provides a representative overview of potential cross-coupling reactions that could be applied to this compound, based on established methodologies for similar substrates.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | 4-Aryl-2-chloro-3-fluoro-6-methoxyquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 4-Alkynyl-2-chloro-3-fluoro-6-methoxyquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOt-Bu), solvent (e.g., Toluene) | 4-Amino-2-chloro-3-fluoro-6-methoxyquinoline |

Functional group interconversions can also be employed to further modify the substituents introduced via cross-coupling or nucleophilic substitution. For example, a methoxy group could be demethylated to a hydroxyl group, or a nitro group could be reduced to an amino group, providing further opportunities for diversification and the synthesis of complex, highly functionalized quinoline derivatives.

Computational and Theoretical Chemistry Studies on 2,4 Dichloro 3 Fluoro 6 Methoxyquinoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2,4-dichloro-3-fluoro-6-methoxyquinoline. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate various electronic properties. bohrium.comnih.gov For this compound, the optimized structure would reveal bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional shape.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative halogen atoms, highlighting sites for nucleophilic interaction. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify the most favorable pathway from reactants to products. A critical component of this analysis is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms, computational modeling can determine which chlorine (at position 2 or 4) is more susceptible to substitution. This involves calculating the activation energies for the formation of the Meisenheimer intermediate at both positions. The pathway with the lower activation energy will be the kinetically favored one.

Transition state theory is used to calculate reaction rates from the properties of the transition state structure. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scilit.com

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution

| Reaction | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SNAr | NH3 | C2 | 25.8 |

Prediction of Chemical Reactivity and Regio-/Stereoselectivity

Theoretical calculations are powerful tools for predicting the chemical reactivity of this compound and the selectivity of its reactions. Global and local reactivity descriptors derived from conceptual DFT can provide quantitative measures of reactivity.

Global reactivity descriptors include chemical potential, hardness, softness, and the electrophilicity index. These parameters are calculated from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.

Local reactivity descriptors, such as Fukui functions and dual descriptors, are used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the carbon atoms at positions 2 and 4 are the most electrophilic and therefore most susceptible to nucleophilic attack, consistent with the presence of the two chlorine atoms. The regioselectivity of C-H functionalization reactions can also be predicted by analyzing the relative stabilities of reaction intermediates. arxiv.org

In reactions where stereoisomers can be formed, computational methods can predict the stereoselectivity by calculating the energies of the different diastereomeric transition states. The pathway leading to the lower energy transition state will be favored, resulting in a higher abundance of the corresponding stereoisomer.

Table 3: Illustrative Fukui Functions for Predicting Site Selectivity

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| C2 | 0.15 | 0.02 | 0.08 |

| C4 | 0.18 | 0.01 | 0.09 |

| C5 | 0.03 | 0.05 | 0.04 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the methoxy group introduces a degree of conformational flexibility to the this compound molecule. Conformational analysis aims to identify the stable conformations (rotamers) and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds (in this case, the C-O bond of the methoxy group) and calculating the energy at each step to generate a potential energy profile. The minima on this profile correspond to the stable conformers.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, often in the presence of a solvent, to simulate its trajectory. This allows for the exploration of the conformational space and the study of how the molecule's conformation changes in response to its environment. researchgate.net

MD simulations can also be used to study the interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. This can provide insights into its solubility, transport properties, and potential biological activity. The analysis of MD trajectories can reveal preferred conformations and intermolecular interactions that are crucial for understanding the molecule's function. scispace.com

Table 4: Relative Energies of Methoxy Group Conformations (Illustrative)

| Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 0° (planar) | 0.0 | 75 |

| 90° (perpendicular) | 2.5 | 5 |

Broader Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Role of 2,4-Dichloro-3-fluoro-6-methoxyquinoline as a Precursor for Advanced Intermediates

This compound serves as a pivotal starting material in the synthesis of more complex and functionally diverse molecules. Its own synthesis is achieved through a one-pot reaction involving the heating of p-Anisidine (B42471) and 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net This process, an efficient tandem chlorination-cyclization, yields the highly functionalized quinoline (B57606) core. researchgate.net The strategic placement of two chlorine atoms, a fluorine atom, and a methoxy (B1213986) group on the quinoline scaffold makes it a versatile precursor for a variety of advanced intermediates.

The reactivity of the chlorine atoms, particularly at the 2 and 4 positions, allows for selective displacement through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com This enables the introduction of a wide range of substituents, transforming the initial building block into more elaborate structures. For example, it can be used to synthesize 3-fluoro-6-methoxyquinoline (B1245202) through hydrogenolysis. researchgate.net Furthermore, its structure is foundational for creating other halogenated quinoline building blocks, such as 4-bromo-3-fluoro-6-methoxyquinoline (B8469070) and 3-fluoro-4-iodo-6-methoxyquinoline, which are valuable in antimicrobial drug discovery. researchgate.net The compound's utility is thus defined by its capacity to act as a chemically versatile platform for constructing advanced intermediates tailored for specific applications in medicinal chemistry and materials science.

| Precursor | Reaction | Resulting Intermediate | Significance |

| This compound | Hydrogenolysis | 3-Fluoro-6-methoxyquinoline | Core structure for further functionalization. researchgate.net |

| This compound | Halogen Exchange | 4-Bromo-3-fluoro-6-methoxyquinoline | Building block for antimicrobial agents. researchgate.net |

| This compound | Halogen Exchange | 3-Fluoro-4-iodo-6-methoxyquinoline | Building block for antimicrobial agents. researchgate.net |

| This compound | Nucleophilic Aromatic Substitution (SNAr) | Polysubstituted 3-fluoroquinolines | Access to diverse chemical libraries. researchgate.net |

| This compound | Suzuki Cross-Coupling | Aryl/Heteroaryl substituted 3-fluoroquinolines | Introduction of molecular complexity. researchgate.net |

Strategies for the Rapid Construction of Diverse Chemical Libraries

The structure of this compound is exceptionally well-suited for the rapid construction of diverse chemical libraries, a cornerstone of modern drug discovery. The differential reactivity of the chloro-substituents allows for programmed and selective chemical modifications. This facilitates the generation of a multitude of analogues from a single, common core, which is essential for exploring structure-activity relationships (SAR).

Two primary synthetic strategies are employed for this purpose: Nucleophilic Aromatic Substitution (SNAr) and Suzuki cross-coupling reactions. researchgate.net SNAr processes allow for the displacement of the chlorine atoms with a wide array of nucleophiles, including amines, alcohols, and thiols, leading to novel polysubstituted quinolines. researchgate.netmdpi.com Palladium-catalyzed Suzuki cross-coupling reactions, on the other hand, enable the formation of carbon-carbon bonds, attaching various aryl or heteroaryl moieties to the quinoline scaffold. researchgate.net The application of these functionalization techniques has been demonstrated to allow for the rapid assembly of a library of novel, polysubstituted, and selectively fluorinated quinoline derivatives in high yields. researchgate.net This capacity for rapid diversification makes this compound an invaluable tool for generating compound collections aimed at screening for biological activity. researchgate.net

Significance in the Discovery and Development of Halogenated Heterocyclic Compounds

This compound is a significant entity in the field of halogenated heterocyclic compounds due to its intrinsic structure and synthetic potential. Halogen atoms, particularly fluorine, are known to profoundly influence the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov This compound incorporates both chlorine and fluorine, making it a valuable starting point for developing novel halogenated heterocycles. researchgate.net

The presence of multiple halogen atoms provides distinct reactive handles for subsequent chemical modifications, as seen in SNAr and cross-coupling reactions. researchgate.net This allows researchers to systematically explore the chemical space around the quinoline core while retaining the influential halogen atoms or replacing them to fine-tune molecular properties. Halogenated quinoline building blocks are particularly useful in the field of antimicrobial drug discovery. researchgate.net The development of synthetic routes starting from this compound contributes directly to the accessibility of new, complex halogenated heterocyclic compounds that can be investigated for a wide range of therapeutic applications. researchgate.net

Contribution to the Research Landscape of Fluoroquinolone and Quinoline-based Analogues

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from antibacterial to anticancer. nih.govnih.gov The introduction of a fluorine atom into this scaffold is a well-established strategy for enhancing biological activity, famously demonstrated by the fluoroquinolone class of antibiotics, where a fluorine at position 6 can increase potency significantly. nih.gov

While this compound features a fluorine at the 3-position, it serves as a crucial precursor for creating a diverse range of quinoline-based analogues. researchgate.net Its functionalized structure allows synthetic chemists to build upon the 3-fluoroquinoline (B1210502) core, exploring how this specific fluorination pattern influences biological activity in concert with other substituents. researchgate.net Research into quinoline derivatives has identified their potential as inhibitors of P-glycoprotein, epidermal growth factor receptors (EGFR), and PI3K/mTOR kinases. nih.govnih.gov By providing a ready route to novel polysubstituted 3-fluoroquinoline systems, this compound enables the expansion of the chemical space available for screening against these and other important biological targets, thereby contributing to the broader research landscape of quinoline-based drug discovery. researchgate.netnih.gov

| Quinoline Analogue Class | Therapeutic Target/Application | Reference |

| Fluoroquinolones | DNA Gyrase / Topoisomerase IV (Antibacterial) | nih.gov |

| 4-Anilinoquinolines | Epidermal Growth Factor Receptor (EGFR) (Anticancer) | nih.gov |

| 6-Methoxy-2-arylquinolines | P-glycoprotein (P-gp) Inhibition (MDR Reversal) | nih.gov |

| Imidazo[4,5-c]quinolines | PI3K/mTOR Kinases (Anticancer) | nih.gov |

| Tacrine-Quinoline Hybrids | Cholinesterase Inhibition / Aβ Aggregation (Alzheimer's) | mdpi.com |

Design and Synthesis of Novel Fluorinated Scaffolds for Chemical Biology

In chemical biology, molecular scaffolds provide a framework for the spatial arrangement of functional groups to probe biological systems. mdpi.com The design and synthesis of novel scaffolds are critical for developing new chemical tools and therapeutic leads. Fluorine-containing scaffolds are of particular interest due to the unique properties conferred by the fluorine atom. nih.gov

This compound is itself a novel fluoroheterocyclic scaffold and a key building block for creating more complex architectures. researchgate.net Its utility lies in its pre-installed fluorination and multiple points for diversification. researchgate.net Synthetic chemists can leverage the reactivity of the chloro groups to attach probes, linkers, or other pharmacophores, designing molecules for specific biological investigations. researchgate.net The synthesis of selectively fluorinated heterocycles from readily available materials is a key objective in medicinal chemistry. researchgate.net This compound, derived from 2-fluoromalonic acid, exemplifies this strategy, providing an efficient pathway to novel fluorinated quinoline and pyridopyrimidinone systems that can be used to construct new molecular tools for chemical biology research. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-3-fluoro-6-methoxyquinoline?

A two-step method involves heating p-anisidine with 2-fluoromalonic acid in phosphorus oxychloride (POCl₃) under reflux to form this compound, followed by hydrogenolysis for further derivatization . Key considerations include:

Q. Which spectroscopic techniques are critical for structural characterization?

Q. What are common substitution reactions involving the chloro groups?

The 2- and 4-chloro positions undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example:

Q. How can intermediates be stabilized during synthesis?

Moisture-sensitive intermediates (e.g., Vilsmeier-Haack adducts) require:

- Inert atmosphere : Conduct reactions under nitrogen/argon.

- Anhydrous solvents : Use freshly distilled POCl₃ and DMF .

Advanced Questions

Q. How can cross-coupling reactions be optimized for quinoline derivatives?

Suzuki-Miyaura coupling at the 2-chloro position requires:

Q. What strategies improve regioselectivity in electrophilic substitutions?

Q. How can computational methods predict reactivity?

Q. How to resolve low yields in multi-step syntheses?

Q. What are common challenges in crystallizing halogenated quinolines?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve crystal growth.

- Twinned crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Methodological Tables

Q. Table 1: Reaction Optimization for Cross-Coupling

| Condition | Yield (%) | Reference |

|---|---|---|

| PdCl₂(dcpf)/K₃PO₄ | 85 | |

| Pd(PPh₃)₄/Na₂CO₃ | 62 |

Q. Table 2: Key Spectral Data

| Position | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| 2-Cl | - | -108.5 |

| 6-OCH₃ | 3.92 (s) | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.